molecular formula C24H16FN3O3 B5233974 N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

カタログ番号 B5233974
分子量: 413.4 g/mol
InChIキー: LBBBZDVCTHQFDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide, also known as CFTR modulator VX-770 or Ivacaftor, is a small molecule drug that has been developed to treat cystic fibrosis (CF). Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. The disease is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the transport of salt and water across cell membranes. Ivacaftor is designed to enhance the function of the CFTR protein in CF patients who have specific mutations in the CFTR gene.

作用機序

Ivacaftor works by binding to the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide protein and enhancing its function. The drug specifically targets this compound mutations that result in reduced chloride ion transport across cell membranes. Ivacaftor increases the open probability of the this compound channel, allowing more chloride ions to pass through the membrane. This results in improved hydration of the airway surface liquid and improved mucociliary clearance in the lungs of CF patients.
Biochemical and Physiological Effects
Ivacaftor has been shown to have several biochemical and physiological effects in CF patients. The drug increases chloride ion transport across cell membranes and improves airway hydration, which leads to improved mucociliary clearance and reduced airway obstruction. Ivacaftor also reduces inflammation and oxidative stress in the lungs of CF patients.

実験室実験の利点と制限

Ivacaftor has several advantages for lab experiments, including its high purity and specificity for N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide mutations. The drug has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, Ivacaftor has some limitations for lab experiments, including its high cost and limited availability. The drug is also only effective for CF patients with specific mutations in the this compound gene.

将来の方向性

There are several future directions for the development of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide modulators like Ivacaftor. One direction is the development of drugs that target this compound mutations that are not responsive to Ivacaftor. Another direction is the development of combination therapies that target multiple this compound mutations and enhance this compound function. Additionally, there is a need for more research into the long-term effects of this compound modulators on CF patients and the development of new biomarkers to monitor this compound function.

合成法

The synthesis of Ivacaftor involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are commercially available and include 2-methylbenzene-1,4-diamine, 2-bromobenzoic acid, 4-cyano-2-fluorobenzoyl chloride, and 2-benzofuran-1-carboxylic acid. The synthesis has been optimized to produce Ivacaftor with high purity and yield.

科学的研究の応用

Ivacaftor has been extensively studied in preclinical and clinical trials for the treatment of cystic fibrosis. The drug has been shown to improve lung function, reduce exacerbations, and improve quality of life in CF patients with specific mutations in the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide gene. Ivacaftor has also been studied in combination with other this compound modulators to further enhance this compound function.

特性

IUPAC Name

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O3/c1-14-10-17(27-23(29)18-8-6-15(13-26)11-19(18)25)7-9-20(14)28-24(30)22-12-16-4-2-3-5-21(16)31-22/h2-12H,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBBZDVCTHQFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。